

Application Notes and Protocols for PF-05150122 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: PF-05150122

Cat. No.: B1144041

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Introduction

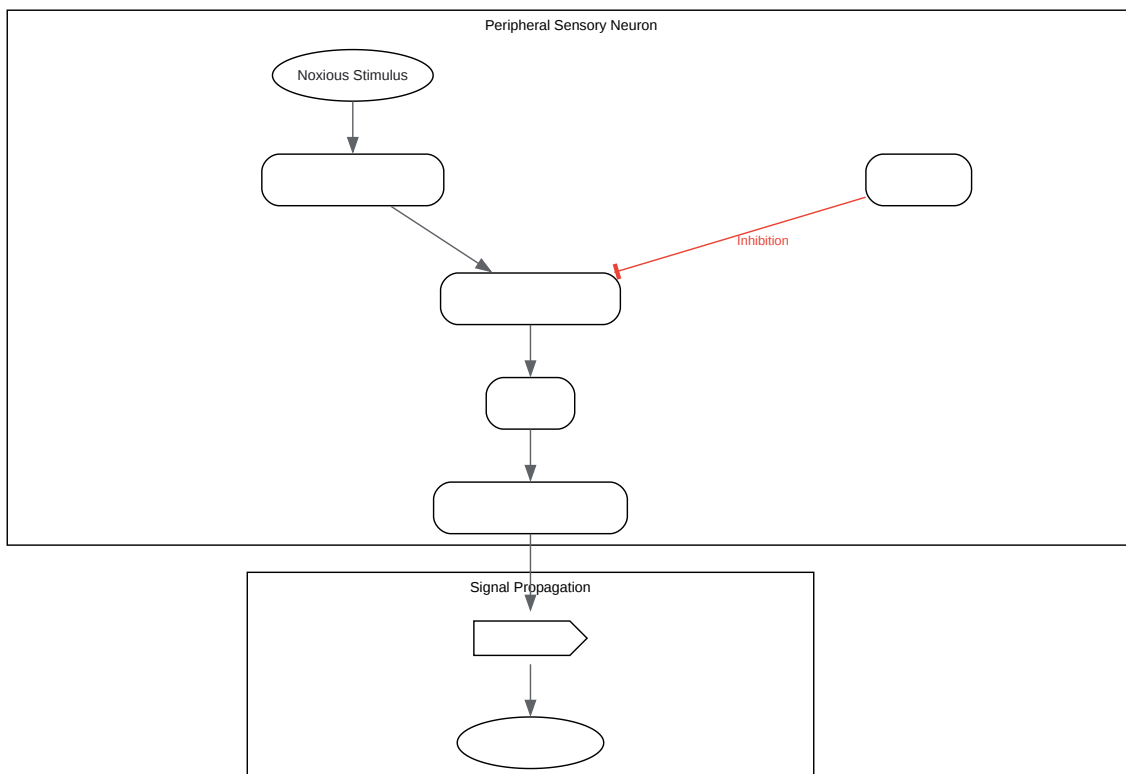
PF-05150122 is a potent and selective small molecule inhibitor of the human voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics. It is predominantly expressed in peripheral sensory neurons where it plays a crucial role in amplifying subthreshold depolarizations and setting the threshold for action potential generation in response to noxious stimuli. Consequently, selective blockers of Nav1.7 are of significant interest for the development of novel analgesics with potentially fewer side effects than current treatments.

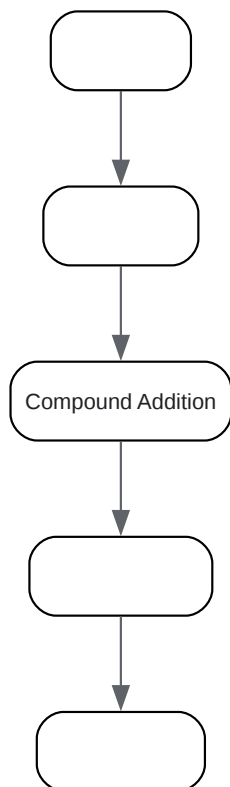
High-throughput screening (HTS) is a critical component of the drug discovery pipeline to identify and characterize novel modulators of therapeutic targets like Nav1.7. This document provides detailed application notes and protocols for the use of **PF-05150122** in various HTS platforms, including fluorescence-based membrane potential assays and automated patch-clamp electrophysiology.

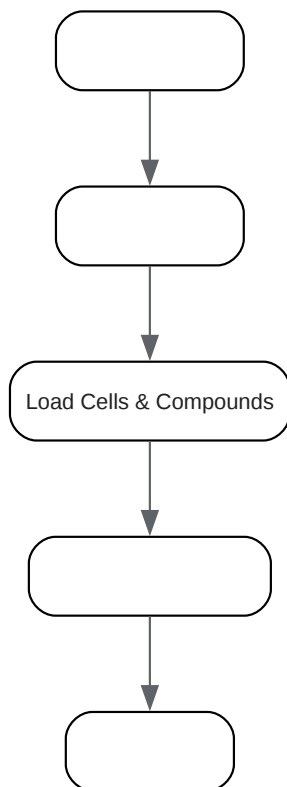
Nav1.7 Signaling Pathway in Nociception

The Nav1.7 channel is a key player in the transmission of pain signals from the periphery to the central nervous system. The signaling cascade is initiated by a noxious stimulus (e.g., thermal, mechanical, or chemical) which leads to a depolarization of the sensory neuron's membrane. This initial depolarization triggers the opening of Nav1.7 channels, resulting in a rapid influx of

sodium ions (Na^+). This influx further depolarizes the membrane, leading to the generation of an action potential that propagates along the axon to the spinal cord and ultimately to the brain, where the sensation of pain is perceived. By blocking the influx of sodium ions through the Nav1.7 channel, inhibitors like **PF-05150122** can dampen or prevent the generation and propagation of these pain signals.







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References

- 1. medchemexpress.com [medchemexpress.com]
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